molecular formula C15H12ClNO2 B14712919 N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide CAS No. 22861-52-5

N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide

Katalognummer: B14712919
CAS-Nummer: 22861-52-5
Molekulargewicht: 273.71 g/mol
InChI-Schlüssel: WSCXYQSXEMJJGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxy group, and a phenylprop-2-enamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide typically involves the reaction of 4-chloroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Dissolve 4-chloroaniline in an inert solvent such as dichloromethane.

    Step 2: Add triethylamine to the solution to act as a base.

    Step 3: Slowly add cinnamoyl chloride to the reaction mixture while maintaining a low temperature.

    Step 4: Stir the reaction mixture for several hours to ensure complete reaction.

    Step 5: Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-enamide structure can be reduced to form a saturated amide.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enone.

    Reduction: Formation of N-(4-Chlorophenyl)-N-hydroxy-3-phenylpropionamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide can be compared with other similar compounds, such as:

    N-(4-Chlorophenyl)-N-hydroxy-3-phenylpropionamide: Similar structure but lacks the double bond in the prop-2-enamide moiety.

    N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enone: Similar structure but contains a carbonyl group instead of a hydroxy group.

    N-(4-Chlorophenyl)-N-hydroxy-3-phenylprop-2-enethioamide: Similar structure but contains a thioamide group instead of an amide group.

Eigenschaften

CAS-Nummer

22861-52-5

Molekularformel

C15H12ClNO2

Molekulargewicht

273.71 g/mol

IUPAC-Name

N-(4-chlorophenyl)-N-hydroxy-3-phenylprop-2-enamide

InChI

InChI=1S/C15H12ClNO2/c16-13-7-9-14(10-8-13)17(19)15(18)11-6-12-4-2-1-3-5-12/h1-11,19H

InChI-Schlüssel

WSCXYQSXEMJJGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=C(C=C2)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.